
3-Chloro-5-(3,4-dichlorophenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% (3C5DCPP) is an organic compound belonging to the phenol family. It is a white crystalline solid with a melting point of approximately 220°C and is soluble in water and organic solvents. 3C5DCPP is used in a variety of scientific applications, including synthesis, biochemistry, and physiology.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% is not fully understood. However, it is believed that it acts as an inhibitor of the enzyme horseradish peroxidase, which is involved in the production of hydrogen peroxide and other reactive oxygen species. In addition, 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% has been found to inhibit the activity of several other enzymes, including cytochrome P450 enzymes and tyrosinase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% are not fully understood. However, it has been found to be an inhibitor of the enzyme horseradish peroxidase, which is involved in the production of hydrogen peroxide and other reactive oxygen species. In addition, 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% has been found to inhibit the activity of several other enzymes, including cytochrome P450 enzymes and tyrosinase. In vitro studies have shown that 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% can induce oxidative damage in cells, suggesting that it may have toxic effects in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% in laboratory experiments include its low cost, ease of synthesis, and stability. Additionally, 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% can be used in a variety of applications, including biochemistry, physiology, and drug metabolism studies. The main limitation of using 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% in laboratory experiments is its potential toxicity. In vitro studies have shown that 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% can induce oxidative damage in cells, suggesting that it may have toxic effects in vivo.
Zukünftige Richtungen
The potential future directions for 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% research include further studies of its biochemical and physiological effects, development of new synthesis methods, and evaluation of its potential therapeutic applications. Additionally, further research into the mechanism of action of 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% and its potential toxicity is needed in order to fully understand its effects and potential uses.
Synthesemethoden
3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% is synthesized through a Friedel-Crafts alkylation reaction between 3-chloro-4-hydroxybenzaldehyde and chloro-3,4-dichlorobenzene. This reaction is conducted in the presence of an aluminum chloride catalyst in an anhydrous solvent such as acetic acid, ethyl acetate, or dichloromethane. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% has been studied for its potential applications in various scientific fields. In biochemistry, 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% has been used as a substrate for the enzyme horseradish peroxidase, which is involved in the production of hydrogen peroxide and other reactive oxygen species. In physiology, 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% has been used to study the effects of oxidative stress on cells and tissues. It has also been used to study the regulation of gene expression and protein synthesis in cells. In addition, 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% has been used as a model compound in the study of drug metabolism and toxicity.
Eigenschaften
IUPAC Name |
3-chloro-5-(3,4-dichlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O/c13-9-3-8(4-10(16)6-9)7-1-2-11(14)12(15)5-7/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMSAFJIAMLEBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686100 |
Source


|
| Record name | 3',4',5-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261961-24-3 |
Source


|
| Record name | 3',4',5-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

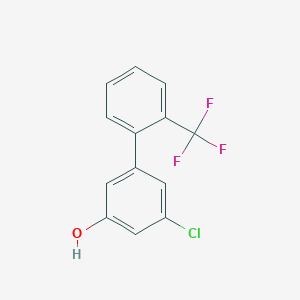
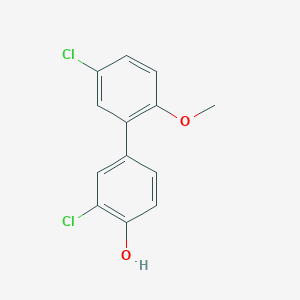


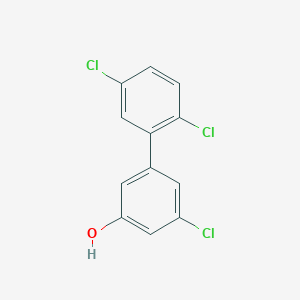
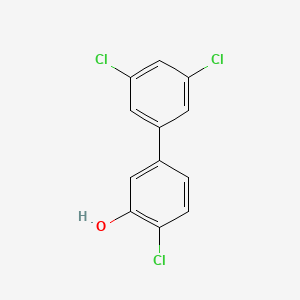


![2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381844.png)
![2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381847.png)
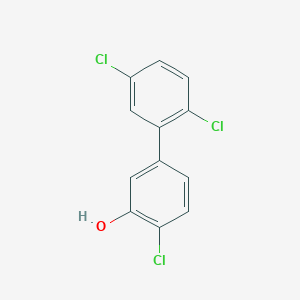
![3-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381856.png)
![3-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381858.png)
![2-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381862.png)